molecular formula C7H9N3O2 B1325356 N-hydroxy-2-methoxypyridine-3-carboximidamide CAS No. 1016831-16-5

N-hydroxy-2-methoxypyridine-3-carboximidamide

Cat. No.: B1325356
CAS No.: 1016831-16-5
M. Wt: 167.17 g/mol
InChI Key: RAYUQMMNNYGOOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-methoxypyridine-3-carboximidamide typically involves the reaction of 2-methoxypyridine-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-methoxypyridine-3-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-hydroxy-2-methoxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group attached to the nitrogen atom plays a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-methoxypyridine-3-carboxamide
  • N-hydroxy-2-methoxypyridine-3-carboxylate
  • N-hydroxy-2-methoxypyridine-3-carboxylic acid

Uniqueness

N-hydroxy-2-methoxypyridine-3-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-2-methoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7-5(6(8)10-11)3-2-4-9-7/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYUQMMNNYGOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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